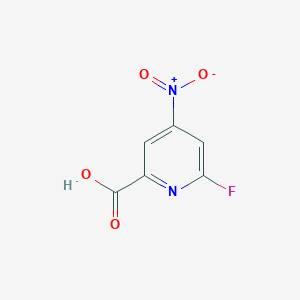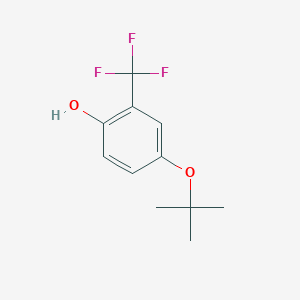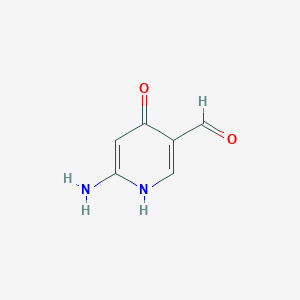
6-Fluoro-4-nitropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-nitropyridine-2-carboxylic acid is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form fluoropyridines . The nitration of fluoropyridines can be achieved using nitric acid (HNO3) or nitrogen dioxide (NO2) in the presence of sulfuric acid (H2SO4) as a catalyst . Carboxylation can be performed using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NH3 in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with different functional groups.
Applications De Recherche Scientifique
6-Fluoro-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the development of new catalysts and ligands.
Biology: Investigated for its potential as a bioactive molecule in drug discovery. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of enzymes, receptors, or other proteins involved in various biochemical pathways. The nitro group can also participate in redox reactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-nitropyridine
- 4-Fluoro-3-nitropyridine
- 6-Fluoro-2-nitropyridine
Comparison
6-Fluoro-4-nitropyridine-2-carboxylic acid is unique due to the presence of both the fluorine and nitro groups, which impart distinct electronic and steric properties. Compared to other fluorinated nitropyridines, this compound’s carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in various chemical syntheses. The combination of these functional groups can also result in unique biological activities, making it a valuable compound in medicinal chemistry and agrochemical research.
Propriétés
Formule moléculaire |
C6H3FN2O4 |
|---|---|
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
6-fluoro-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) |
Clé InChI |
YPSBOTOZSBCJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)









